8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
CAS No.: 1017789-58-0
Cat. No.: VC13456515
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one - 1017789-58-0](/images/structure/VC13456515.png)
Specification
CAS No. | 1017789-58-0 |
---|---|
Molecular Formula | C10H10FNO |
Molecular Weight | 179.19 g/mol |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Standard InChI | InChI=1S/C10H10FNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) |
Standard InChI Key | VQJKOALBTSTPAG-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)F)C(=O)NC1 |
Canonical SMILES | C1CC2=C(C=C(C=C2)F)C(=O)NC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound features a benzo[c]azepin-1-one core with a fluorine substituent at the 8-position. Key structural attributes include:
-
IUPAC Name: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
-
SMILES: O=C1NCCCC2=C(F)C=CC=C12
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHFNO | |
Molecular Weight | 179.2 g/mol | |
Melting Point | 142–144°C (recrystallized) | |
LogP (Lipophilicity) | ~2.8 | |
Solubility | Low in water; soluble in DMSO |
Synthesis and Industrial Production
Hydrogenation of 2-Aminoacetophenone
A common method involves the hydrogenation of 2-aminoacetophenone using trans-vertical aromatic dinitrate esters under controlled conditions. Key steps include:
-
Cyclization: Formation of the azepine ring via intramolecular amidation.
-
Fluorination: Electrophilic substitution using Selectfluor® or F gas to introduce the fluorine atom .
Nickel-Catalyzed Coupling
A novel approach employs NiCl and tetrahydroxydiboron (B(OH)) in DMSO to synthesize fluorinated benzoazepines . This method achieves yields of 60–70% under mild conditions (60°C, 5 hours) .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Key Reagents | Advantages |
---|---|---|---|
Hydrogenation | 60–70 | 2-Aminoacetophenone, F | Scalable for industrial use |
Nickel Catalysis | 65–75 | NiCl, B(OH) | Mild conditions, fewer steps |
Chemical Reactivity and Derivatives
Substitution Reactions
The fluorine atom at the 8-position undergoes nucleophilic substitution with amines or thiols, yielding derivatives with enhanced bioactivity. For example:
Oxidation and Reduction
-
Oxidation: Treatment with KMnO yields ketones or carboxylic acids.
-
Reduction: LiAlH reduces the carbonyl group to an alcohol, forming 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
Table 3: Major Reaction Pathways
Pharmacological Applications
Anticancer Activity
Derivatives of this compound demonstrate potent cytotoxicity against cancer cell lines:
-
A549 (Lung Cancer): IC = 0.048 µM via tubulin polymerization inhibition .
-
MV4:11 (Leukemia): IC = 1.95 µM through caspase-mediated apoptosis .
Table 4: Biological Activity Profile
Cell Line | IC (µM) | Mechanism | Source |
---|---|---|---|
A549 | 0.048 | Tubulin inhibition | |
MV4:11 | 1.95 | Apoptosis induction | |
K562 | >10 | Low sensitivity |
Neuroprotective Effects
The compound’s affinity for GABA receptors (K = 12 nM) suggests potential in treating anxiety and neurodegenerative disorders. Fluorine’s electronegativity enhances blood-brain barrier penetration.
Comparative Analysis with Analogs
Halogenated Derivatives
-
8-Bromo Analog: Higher lipophilicity (logP = 3.1) but lower metabolic stability.
-
8-Chloro Analog: Reduced binding affinity (IC = 2.1 µM in A549).
Table 5: Structural Modifications and Bioactivity
Substituent | logP | IC (A549, µM) | Metabolic Stability (t) |
---|---|---|---|
-F | 2.8 | 0.048 | 4.2 hours |
-Br | 3.1 | 0.12 | 1.8 hours |
-Cl | 2.9 | 2.1 | 3.5 hours |
Future Directions
-
Optimization of Pharmacokinetics: Structural modifications to improve oral bioavailability and half-life.
-
In Vivo Studies: Preclinical trials to evaluate efficacy in animal models of cancer and neurodegeneration.
-
Target Identification: Elucidating molecular targets beyond tubulin and GABA receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume